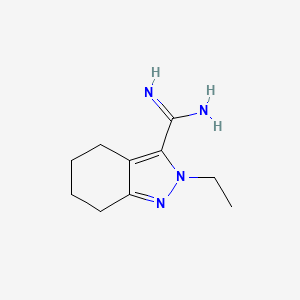2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
CAS No.: 2097968-02-8
Cat. No.: VC3138655
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097968-02-8 |
|---|---|
| Molecular Formula | C10H16N4 |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 2-ethyl-4,5,6,7-tetrahydroindazole-3-carboximidamide |
| Standard InChI | InChI=1S/C10H16N4/c1-2-14-9(10(11)12)7-5-3-4-6-8(7)13-14/h2-6H2,1H3,(H3,11,12) |
| Standard InChI Key | LFDHFDRCQIFRGM-UHFFFAOYSA-N |
| SMILES | CCN1C(=C2CCCCC2=N1)C(=N)N |
| Canonical SMILES | CCN1C(=C2CCCCC2=N1)C(=N)N |
Introduction
Structural and Chemical Properties
Molecular Identity and Basic Characteristics
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a nitrogen-containing heterocyclic compound with the CAS Registry Number 2097968-02-8 . The compound features a tetrahydroindazole core scaffold with an ethyl substitution at position 2 and a carboximidamide group at position 3. This compound belongs to the broader class of indazole derivatives, specifically those with a partially saturated ring system.
Structural Features and Molecular Framework
The molecular structure consists of a bicyclic system with a five-membered pyrazole ring fused to a six-membered cyclohexane ring. The pyrazole ring contains two nitrogen atoms at positions 1 and 2, with an ethyl substituent attached to N-2. The distinguishing structural feature of this compound is the carboximidamide (-C(=NH)NH₂) functional group at position 3 of the indazole ring system, which replaces the carboxylic acid group found in the related compound 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid .
Comparison with Related Tetrahydroindazole Derivatives
The compound shares its core scaffold with 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, which has been better characterized in the literature. The key structural difference lies in the functional group at position 3: a carboximidamide group versus a carboxylic acid group. This difference significantly alters the compound's hydrogen bonding capabilities, basicity, and potential biological interactions.
Synthesis and Preparation Methods
Synthetic Route Based on Related Compounds
A multistep synthetic strategy for tetrahydroindazole scaffolds has been documented in the literature, involving:
-
Ring-opening reaction of oxazol-5-(4H)-one with 1,3-diketone
-
Cyclocondensation with hydrazine
For the specific carboximidamide derivative, an additional step would likely be required to convert either a carboxylic acid or nitrile group to the carboximidamide functionality, potentially through amidoxime formation followed by reduction.
Structure Diversification Strategies
Research on tetrahydroindazole derivatives suggests that diverse substitution patterns can be achieved:
"In principle, using different amino acids as starting materials for the oxazolone formation, the proposed synthetic methodology might give efficient entry into facile diversification of the side-chain, allowing to maximize the molecular diversity of the final tetrahydroindazolylbenzamide."
This approach could potentially be adapted for the synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide by using appropriate precursors and reaction conditions.
Physical and Analytical Characteristics
Spectroscopic Characteristics and Identification
Spectroscopic identification of this compound would typically involve:
-
NMR spectroscopy (¹H and ¹³C) to confirm the tetrahydroindazole scaffold and substituents
-
Mass spectrometry to determine the molecular weight and fragmentation pattern
-
IR spectroscopy to identify characteristic functional group absorptions, particularly those of the carboximidamide group
By comparison, the related carboxylic acid derivative has been characterized through various analytical techniques:
"The structures... were determined on the basis of analytical and spectroscopic data."
Research Status and Future Directions
Current Research Gaps
The limited information available on 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide indicates several research gaps:
-
Detailed synthetic routes specifically for this compound
-
Comprehensive physicochemical characterization
-
Specific biological activity profiles and mechanism of action studies
-
Structure-activity relationship studies focusing on the carboximidamide functionality
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume